molecular formula C17H15BrN2S B3221615 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole CAS No. 1207040-98-9

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole

Cat. No.: B3221615
CAS No.: 1207040-98-9
M. Wt: 359.3
InChI Key: YNQAYPIEJYIJAD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole (CAS 1207038-89-8) is a 1,5-diaryl-1H-imidazole derivative of significant interest in medicinal chemistry and antiviral research. This compound features a core imidazole ring, a privileged structure in drug discovery, which is substituted with a 4-bromophenyl group at the 5-position, an ethylthio moiety at the 2-position, and a phenyl group at the 1-position . The 1,5-diaryl-1H-imidazole scaffold is recognized as a key structural motif in the development of inhibitors targeting the protein-protein interaction between HIV-1 integrase (IN) and the host lens epithelium-derived growth factor (LEDGF/p75) . Small molecules with this scaffold, known as ALLINIs or LEDGINs, act allosterically by binding to the LEDGF/p75 binding site on HIV-1 IN. This binding promotes the aberrant multimerization of the integrase enzyme, leading to the production of non-infectious viral particles and presenting a novel mechanism for antiviral therapy . With a molecular formula of C18H17BrN2S and a molecular weight of 373.31 g/mol, this compound is supplied for research applications . It is intended for use in investigating allosteric enzyme inhibition, exploring structure-activity relationships (SAR), and developing novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-2-21-17-19-12-16(13-8-10-14(18)11-9-13)20(17)15-6-4-3-5-7-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQAYPIEJYIJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the ethylthio group: This can be done through a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromophenyl and ethylthio groups can influence its binding affinity and specificity towards these targets. The imidazole ring itself is known to participate in hydrogen bonding and coordination with metal ions, which can further modulate its activity.

Comparison with Similar Compounds

α-Glucosidase Inhibition

Ethylthio-containing compounds demonstrate notable enzyme inhibition:

Compound Name IC₅₀ (μM) Structure-Activity Relationship (SAR) Reference
Target Compound Not reported Likely similar potency due to ethylthio group. -
(E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (228) 6.10 ± 0.5 Ethylthio group enhances binding to α-glucosidase active site.
Acarbose (standard) 378.2 ± 0.12 Polysaccharide structure limits cell permeability.

Key Insight : The ethylthio moiety is critical for potency, as seen in compound 228 .

Physicochemical Properties

Limited data are available, but substituents influence key parameters:

Compound Name Melting Point (°C) Solubility Reference
Target Compound Not reported Likely low in water due to bromophenyl and ethylthio groups.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Not reported Improved water solubility due to fluorine’s electronegativity.

Key Insight : Halogenated aryl groups (e.g., bromophenyl) reduce aqueous solubility but improve membrane permeability .

Biological Activity

5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole is a compound belonging to the imidazole class, characterized by its unique structure that includes a bromophenyl group, an ethylthio group, and a phenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13BrN2S\text{C}_{12}\text{H}_{13}\text{BrN}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromophenyl and ethylthio substituents enhances its binding affinity and specificity. The imidazole ring plays a crucial role in hydrogen bonding and coordination with metal ions, which modulates its biological activity .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells, with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
This compoundA549TBD5-FU20
SGC-7901TBDMTX15
HeLaTBD5-FU20

Note: TBD = To Be Determined based on future experimental data.

Mechanism of Anticancer Activity

The anticancer activity appears to be mediated through the induction of apoptosis. Studies have shown that treatment with related imidazole derivatives increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression suggests that these compounds can effectively trigger programmed cell death in cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary evaluations indicate that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still pending .

Case Studies

A case study focusing on a structurally similar compound revealed that modifications to the imidazole ring significantly influenced its potency as an IDO inhibitor—an important target in cancer therapy due to its role in immune suppression . This highlights the potential for further structural optimization of this compound to enhance its biological activity.

Q & A

(Basic) What are the standard synthetic routes for preparing 5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole?

The synthesis typically involves a multi-step process:

Imidazole ring formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under reflux conditions .

Substituent introduction :

  • The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd/C catalysts in THF or DMF .
  • The ethylthio group is added through nucleophilic substitution with ethanethiol in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Key optimization parameters include:

  • Catalyst loading : Pd/C (5–10 mol%) for efficient cross-coupling while minimizing side products .
  • Solvent polarity : THF for nucleophilic substitutions (polar aprotic) vs. DMF for coupling reactions (high polarity stabilizes intermediates) .
  • Temperature control : 80–100°C for cross-coupling; lower temperatures (40–60°C) prevent thiol oxidation during substitution .
  • Workup strategies : Use of aqueous NaHCO₃ to quench acidic byproducts .

(Basic) What characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.3 ppm), ethylthio group (δ 1.3–1.5 ppm for CH₃, δ 3.0–3.2 ppm for SCH₂) .
    • ¹³C NMR : Imidazole carbons (δ 120–140 ppm), bromophenyl C-Br (δ 115–125 ppm) .
  • FTIR : C=N stretch (~1610 cm⁻¹), C-Br (550–650 cm⁻¹) .
  • Elemental analysis : Validate %C, %H, %N, %S (±0.3% tolerance) .

(Advanced) What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Substitution at C-2 : The ethylthio group undergoes nucleophilic displacement due to the electron-withdrawing imidazole ring, favoring SN2 mechanisms in polar solvents .
  • Oxidation of thioether : The ethylthio group can oxidize to sulfoxide (using H₂O₂) or sulfone (using m-CPBA), confirmed by LC-MS and IR .
  • Bromophenyl reactivity : Bromine acts as a leaving group in Pd-catalyzed cross-couplings but resists nucleophilic aromatic substitution due to electron-deficient aryl rings .

(Advanced) How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Structural analogs : Compare with derivatives like 5-(4-chlorophenyl) or 2-(methylthio) variants, which show altered hydrophobicity and target binding .
  • Assay conditions : Validate cytotoxicity (e.g., MTT assays) across multiple cell lines and control for DMSO solvent effects (<0.1% v/v) .
  • Target specificity : Use kinase profiling panels or proteomics to distinguish off-target effects .

(Basic) What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer : IC₅₀ determination via MTT assay in HeLa or MCF-7 cells .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes .

(Advanced) What strategies are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17); prioritize hydrophobic interactions with bromophenyl and hydrogen bonds with imidazole .
  • Site-directed mutagenesis : Test binding affinity against EGFR mutants (e.g., T790M) to identify critical residues .
  • Metabolomics : Track downstream effects via LC-MS-based metabolite profiling in treated cells .

(Advanced) How can researchers develop robust analytical methods for quantifying the compound in biological matrices?

  • HPLC optimization :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid.
    • Detection: UV at 254 nm (imidazole absorption) .
  • Validation parameters : Linearity (R² > 0.99), LOD (0.1 µg/mL), recovery (>95% in plasma) .

(Advanced) What structural modifications enhance selectivity in kinase inhibition?

  • Substituent effects :
    • 4-Bromophenyl : Increases hydrophobicity, enhancing ATP-binding pocket interactions.
    • Ethylthio vs. methylthio : Longer alkyl chains improve membrane permeability but may reduce solubility .
  • Computational guidance : Use QSAR models to predict bioactivity of analogs (e.g., 5-(4-iodophenyl) derivatives) .

(Advanced) How can stability studies address decomposition under physiological conditions?

  • Accelerated stability testing :
    • pH variation : Assess degradation in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) at 37°C .
    • Oxidative stress : Expose to 3% H₂O₂; monitor sulfone formation via LC-MS .
  • Degradation products : Identify via high-resolution MS and compare with synthetic standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-(4-bromophenyl)-2-(ethylthio)-1-phenyl-1H-imidazole

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